Photogenerated Acid Strength: pKa −2.8 Balances Catalytic Activity Against Matrix Compatibility Versus Mesylate and Triflate Analogs
TsOMI photochemically generates p-toluenesulfonic acid (TsOH) with a pKa of −2.8, which is approximately 10-fold stronger than methanesulfonic acid (MsOH, pKa −1.9) produced by the direct analog MsOMI, yet several orders of magnitude weaker than trifluoromethanesulfonic acid (TfOH, pKa approximately −14.7) generated by TfOMI [1]. This positions TsOMI in an intermediate acidity range that provides sufficient catalytic activity for efficient t-BOC deprotection in chemically amplified resists while avoiding the excessive acidity of superacid-generating triflates that can cause uncontrolled deprotection, acid diffusion, and corrosion of underlying substrates [2]. The weaker MsOH from MsOMI (pKa −1.9) may require higher exposure doses or post-exposure bake temperatures to achieve comparable catalytic turnover, directly impacting throughput and energy budgets in lithographic processes [1].
| Evidence Dimension | Acid strength of photogenerated sulfonic acid (aqueous pKa) |
|---|---|
| Target Compound Data | pKa = −2.8 (p-toluenesulfonic acid, TsOH) |
| Comparator Or Baseline | MsOMI: pKa = −1.9 (methanesulfonic acid, MsOH); TfOMI: pKa ≈ −14.7 (trifluoromethanesulfonic acid, TfOH) |
| Quantified Difference | TsOH is ~10× stronger than MsOH; TfOH is ~10¹²× stronger than TsOH |
| Conditions | Aqueous pKa values at 25 °C; photochemical acid generation in polymer film state under deep-UV irradiation |
Why This Matters
For procurement decisions, TsOMI provides an intermediate acid strength that avoids the catalytic insufficiency of mesylate-based PAGs and the corrosivity and uncontrolled acidolysis of triflate-based PAGs.
- [1] pKa comparison: TsOH pKa −2.8, MsOH pKa −1.9, TfOH pKa ≈ −14.7. See Table 2, PMC database, and Sulfonic acid entry (web.archive.org). View Source
- [2] Ahn KD, Koo JS, Chung CM. Photoacid generating polymers based on sulfonyloxymaleimides and application as single-component resists. Journal of Polymer Science Part A: Polymer Chemistry. 1996;34(2):183-191. DOI: 10.1002/(SICI)1099-0518(19960130)34:2<183::AID-POLA4>3.0.CO;2-V View Source
